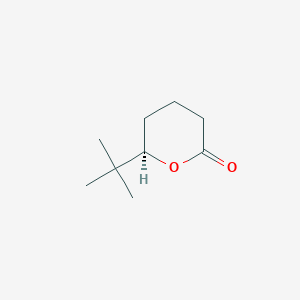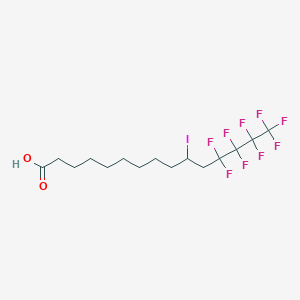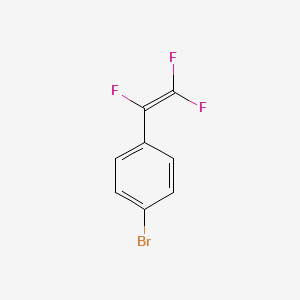
Benzene, 1-bromo-4-(trifluoroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-4-(trifluoroethenyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom and a trifluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(trifluoroethenyl)- typically involves the bromination of benzene derivatives followed by the introduction of the trifluoroethenyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine in the presence of a catalyst such as iron bromide to yield bromobenzene. Subsequently, the trifluoroethenyl group can be introduced through a reaction with a suitable trifluoroethenylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Addition Reactions: The trifluoroethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds are used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while addition reactions can produce various substituted benzene compounds .
Scientific Research Applications
Benzene, 1-bromo-4-(trifluoroethenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways. The bromine atom and trifluoroethenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzene, 1-bromo-4-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .
Properties
CAS No. |
134959-20-9 |
|---|---|
Molecular Formula |
C8H4BrF3 |
Molecular Weight |
237.02 g/mol |
IUPAC Name |
1-bromo-4-(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C8H4BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H |
InChI Key |
FGTZNLPVKLROEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



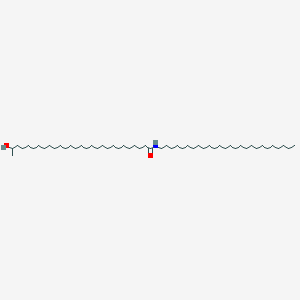
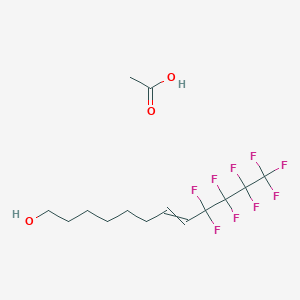
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)

![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

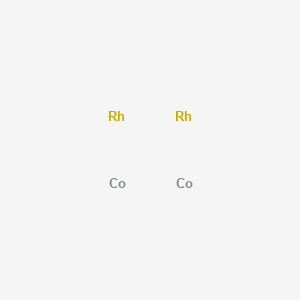
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
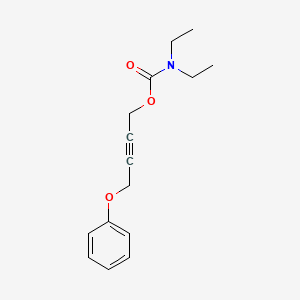

![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
